Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic framework combining a chlorinated oxaspiro ring and a methoxy substituent. For instance, Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1698260-01-3) shares a closely related backbone, with a molecular formula of C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol . The addition of a 6-methoxy group in the target compound likely modifies its steric and electronic properties, influencing reactivity and applications in organic synthesis or pharmaceutical intermediates.
Properties
Molecular Formula |
C10H15ClO4 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-3-5-9(6-4-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
VQRLHKKUYZVACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate generally follows a multi-step approach, starting from suitable spirocyclic precursors. The key steps include:
Formation of the spirocyclic core : This is typically achieved through ring-closing strategies, such as cyclization of γ-lactone or γ-hydroxy acid precursors, or annulation reactions involving cyclopentane and oxirane or tetrahydrofuran rings. These methods ensure the correct spirocyclic framework is established with control over stereochemistry.
Introduction of the chloro substituent at the 2-position : Chlorination is commonly performed using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions to prevent side reactions such as hydrolysis.
Methoxylation at the 6-position : The methoxy group is introduced via nucleophilic substitution or methylation reactions, often employing methanol or methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification to form the methyl carboxylate : The carboxylic acid functionality is converted into the methyl ester by reaction with methanol under acidic or basic catalysis, or alternatively by using methyl chloroformate in the presence of a base like triethylamine.
Typical reaction conditions involve controlled temperatures (often 0 °C to room temperature) to minimize epimerization and side reactions, anhydrous solvents such as dichloromethane or tetrahydrofuran, and inert atmosphere (nitrogen or argon) to prevent moisture interference.
Industrial Production Methods
Industrial synthesis of this compound is optimized for scalability and purity. The process generally includes:
Large-scale ring-closing reactions in batch reactors with precise temperature and stirring control.
Sequential chlorination and methoxylation steps, with intermediate purification by crystallization or chromatography to ensure high selectivity.
Final esterification under optimized solvent and catalyst conditions to maximize yield.
Purification techniques such as silica gel column chromatography or recrystallization to achieve the desired purity and stereochemical integrity.
Reaction Types and Reagents
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Ring Closure | γ-Lactone precursors, acid/base catalysts | Formation of spirocyclic core |
| Chlorination | Thionyl chloride, phosphorus pentachloride | Introduction of chlorine at C-2 |
| Methoxylation | Methanol, methyl iodide, dimethyl sulfate | Introduction of methoxy group at C-6 |
| Esterification | Methanol, methyl chloroformate, triethylamine | Formation of methyl ester group |
| Nucleophilic Substitution | Sodium azide, potassium thiocyanate, amines | Derivatization of chloro substituent |
| Oxidation | Potassium permanganate, chromium trioxide | Functional group modification |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of ester to alcohol |
Detailed Research Findings
Stereochemical Control
Stereochemical purity is critical for the biological activity of spirocyclic compounds. Control is typically achieved by:
Using chiral auxiliaries or ligands during ring-closing steps.
Conducting reactions at low temperatures (e.g., −78 °C) to prevent epimerization.
Employing asymmetric catalysis, including organocatalysts or transition metal catalysts.
Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR) confirms the spirocyclic framework and substitution pattern, with characteristic chemical shifts for the chloro and methoxy substituents.
X-ray Crystallography provides definitive stereochemical assignments and confirms molecular geometry.
Mass Spectrometry (high-resolution electrospray ionization) verifies molecular weight and purity.
High-Performance Liquid Chromatography monitors reaction progress and purity.
Stability Considerations
The ester group may hydrolyze under strongly basic or acidic conditions; therefore, neutral pH and controlled temperature are preferred during storage and handling.
Thermal stability assessed by thermogravimetric analysis shows decomposition onset typically above 150 °C.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Spirocyclic core formation | γ-Lactone precursor, acid/base catalyst | 75–85 | Control temperature to avoid racemization |
| 2 | Chlorination at C-2 | Thionyl chloride, anhydrous solvent | 80–90 | Anhydrous conditions critical |
| 3 | Methoxylation at C-6 | Methanol, methyl iodide, base | 70–80 | Mild conditions to preserve spiro ring |
| 4 | Esterification | Methyl chloroformate, triethylamine | 85–95 | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural Analogs in the Spirocyclic Ester Family
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects: The chloro group in Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate enhances electrophilicity, making it reactive toward nucleophilic substitution. The 6-methoxy group in the target compound likely reduces ring strain compared to bulkier substituents (e.g., isopropyl) while donating electron density to the spiro system.
Spiro vs. Non-Spiro Systems: Spirocyclic esters like the target compound exhibit restricted conformational flexibility, which can improve metabolic stability in drug design. Non-spiro analogs (e.g., pyrrolidine derivatives) offer greater rotational freedom, enabling diverse binding modes .
Synthetic Utility: Chlorinated spiro esters are often intermediates in agrochemicals due to their stability and reactivity. Sulfur-containing analogs may serve as precursors in organocatalysis or materials science .
Physicochemical and Reactivity Comparisons
Research Findings:
- For example, Suzuki-Miyaura couplings could replace chlorine with aryl/alkyl groups .
- 6-Thia Derivatives : The sulfur atom in these analogs facilitates chelation with transition metals, making them useful in coordination chemistry or catalysis .
Biological Activity
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClO4 |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1996568-65-0 |
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions. For example, sulfuric acid can be used as a catalyst to facilitate the reaction at elevated temperatures to ensure complete conversion into the ester form.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. Its unique spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application in treating infections caused by resistant strains .
- Inflammation Model : In another study using murine models, this compound was administered to assess its anti-inflammatory effects. The treatment group showed a marked decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Research focused on elucidating the molecular pathways affected by this compound revealed that it inhibits the expression of COX-2 and iNOS, key enzymes involved in inflammation, thereby reducing prostaglandin synthesis and nitric oxide production, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
